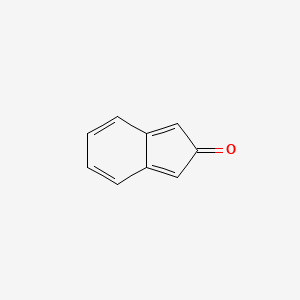
2H-Inden-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Inden-2-one, also known as 1,3-dihydro-2H-inden-2-one, is an organic compound with the molecular formula C9H8O. It is a bicyclic compound consisting of a benzene ring fused to a five-membered lactone ring. This compound is known for its unique structure and reactivity, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
2H-Inden-2-one can be synthesized through various methods. One common approach involves the cyclization of o-alkynylbenzaldehydes in the presence of a base. Another method includes the reaction of indan-1-one with oxidizing agents to form this compound .
Industrial Production Methods
In industrial settings, this compound is often produced via the catalytic hydrogenation of indan-1-one. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
2H-Inden-2-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indan-1,2-dione.
Reduction: It can be reduced to form indan-1-ol.
Substitution: It can undergo electrophilic substitution reactions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Indan-1,2-dione
Reduction: Indan-1-ol
Substitution: Various substituted indanones depending on the electrophile used.
Scientific Research Applications
2H-Inden-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: It is used in the production of dyes, fragrances, and polymers
Mechanism of Action
The mechanism of action of 2H-Inden-2-one involves its ability to interact with various molecular targets and pathways. For instance, its derivatives can inhibit specific enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Indan-1-one: Similar structure but lacks the lactone ring.
Indan-2-one: Similar structure but differs in the position of the carbonyl group.
Indane-1,3-dione: Contains an additional carbonyl group compared to 2H-Inden-2-one.
Uniqueness
This compound is unique due to its bicyclic structure, which imparts distinct reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research applications .
Properties
CAS No. |
93465-07-7 |
|---|---|
Molecular Formula |
C9H6O |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
inden-2-one |
InChI |
InChI=1S/C9H6O/c10-9-5-7-3-1-2-4-8(7)6-9/h1-6H |
InChI Key |
UQUWSELRIJLNNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=O)C=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















